molecular formula C17H25ClN2O2 B14012820 Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester CAS No. 4846-77-9

Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester

Cat. No.: B14012820
CAS No.: 4846-77-9
M. Wt: 324.8 g/mol
InChI Key: WROMRZIXHGGSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester is a complex organic compound with a unique structure that combines a benzoic acid derivative with a piperidyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester typically involves the esterification of benzoic acid derivatives with piperidyl compounds. One common method involves the reaction of 4-(butylamino)-2-chlorobenzoic acid with 1-methyl-4-piperidyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-(butylamino)-2-chloro-, 1-methyl-4-piperidyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylamino and chloro substituents, along with the piperidyl ester moiety, make it a versatile compound for various applications.

Properties

CAS No.

4846-77-9

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 4-(butylamino)-2-chlorobenzoate

InChI

InChI=1S/C17H25ClN2O2/c1-3-4-9-19-13-5-6-15(16(18)12-13)17(21)22-14-7-10-20(2)11-8-14/h5-6,12,14,19H,3-4,7-11H2,1-2H3

InChI Key

WROMRZIXHGGSBM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C(C=C1)C(=O)OC2CCN(CC2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.